molecular formula C9H8N6S2 B13679867 7-Amino-5-methylthio-2-(2-thienyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine

7-Amino-5-methylthio-2-(2-thienyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine

Cat. No.: B13679867
M. Wt: 264.3 g/mol
InChI Key: FUFISPQNXGPPNN-UHFFFAOYSA-N
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Description

5-(Methylthio)-2-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylthio)-2-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:

    Cyclization reactions: Formation of the triazolo[1,5-a][1,3,5]triazin ring system through cyclization of appropriate precursors.

    Substitution reactions: Introduction of the methylthio and thiophen-2-yl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include:

    Catalysis: Use of catalysts to improve reaction efficiency.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitrogen or sulfur atoms, altering the compound’s electronic properties.

    Substitution: Nucleophilic or electrophilic substitution reactions could modify the functional groups attached to the core structure.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution reagents: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

    Synthetic intermediates: The compound could serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology and Medicine

    Pharmacological studies: Investigation of its potential as a drug candidate due to its heterocyclic structure.

    Biological assays: Use in assays to study its interaction with biological targets.

Industry

    Material science:

    Agriculture: Possible use as a pesticide or herbicide due to its bioactive nature.

Mechanism of Action

The mechanism of action for 5-(Methylthio)-2-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, affecting cellular processes. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Triazolotriazines: Compounds with similar core structures but different substituents.

    Thiophene derivatives: Compounds containing the thiophene ring with various functional groups.

Uniqueness

The uniqueness of 5-(Methylthio)-2-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine lies in its specific combination of functional groups and heterocyclic structure, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C9H8N6S2

Molecular Weight

264.3 g/mol

IUPAC Name

5-methylsulfanyl-2-thiophen-2-yl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine

InChI

InChI=1S/C9H8N6S2/c1-16-9-12-7(10)15-8(13-9)11-6(14-15)5-3-2-4-17-5/h2-4H,1H3,(H2,10,11,12,13,14)

InChI Key

FUFISPQNXGPPNN-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=NC(=NN2C(=N1)N)C3=CC=CS3

Origin of Product

United States

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